Pyrithiobac-Natrium

Übersicht

Beschreibung

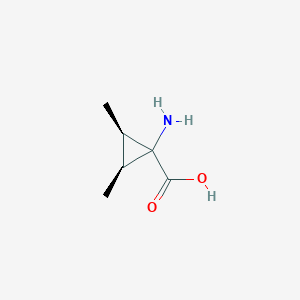

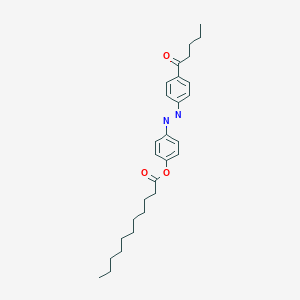

Pyrithiobac-sodium is an organic compound with the chemical formula C₁₃H₁₀ClN₂NaO₄S . It is primarily used as a post-emergence herbicide for controlling broad-leaved weeds in cotton and other crops. This compound is known for its high aqueous solubility and moderate persistence in soil systems .

Wissenschaftliche Forschungsanwendungen

Pyrithiobac-sodium has a wide range of applications in scientific research:

Agriculture: It is extensively used as a herbicide to control broad-leaved weeds in cotton fields.

Environmental Chemistry: Research has been conducted on its persistence in soil and its environmental impact.

Biological Studies: The compound is used to study the effects of herbicides on plant growth and development.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pyrithiobac-sodium acts on the Acetolactate Synthase (ALS) enzyme of the plant leaf and controls the growth of weeds . It is also known to interact with Quizalofop ethyl, which acts on acetyl-CoA carboxylase (ACCase) enzyme, stopping the growth of only grassy weeds .

Cellular Effects

Pyrithiobac-sodium has been shown to have significant effects on various types of cells. For instance, it has been found to control nightshade without long-term effect on cotton . This suggests that Pyrithiobac-sodium can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Pyrithiobac-sodium involves its action on the ALS enzyme of the plant leaf, which inhibits the synthesis of certain amino acids, leading to cessation of plant growth . This inhibition can lead to changes in gene expression within the plant cells.

Temporal Effects in Laboratory Settings

Pyrithiobac-sodium has been found to be stable in laboratory settings . Over time, it degrades primarily via microbial degradation which leads to the separation of the two rings of the molecule . This degradation process helps to understand the formation of nonextractable residues (NER) and CO2 .

Metabolic Pathways

Pyrithiobac-sodium is metabolized in soil and sediment systems . It degrades primarily via microbial degradation, leading to the separation of the two rings of the molecule . Several metabolites have been identified, helping to understand the formation of nonextractable residues (NER) and CO2 .

Transport and Distribution

Due to its high aqueous solubility and semi-volatile nature, Pyrithiobac-sodium is very mobile and has a high potential to leach to groundwater . This suggests that it can be easily transported and distributed within cells and tissues.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrithiobac-sodium is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid in the presence of a solvent, an inorganic base, and an alkyl sodium sulfinate catalyst. Common solvents include toluene, chlorobenzene, acetonitrile, and dimethyl sulfoxide. Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate are used .

Industrial Production Methods: The industrial production of Pyrithiobac-sodium involves a clean process technology that ensures high reaction yield and simplicity. The process typically includes the use of sodium trifluoromethyl sulfinate or sodium methyl sulfinate as catalysts .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrithiobac-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of sulfoxides or sulfones .

Vergleich Mit ähnlichen Verbindungen

Imazapyr: Another herbicide that inhibits acetolactate synthase but is used for different types of weeds.

Chlorimuron-ethyl: Similar in its mode of action but used in soybean fields.

Metsulfuron-methyl: Also inhibits acetolactate synthase and is used in cereal crops.

Uniqueness: Pyrithiobac-sodium is unique in its high solubility in water and its specific application in cotton fields. It is particularly effective against broad-leaved weeds and has a moderate persistence in soil, making it suitable for agricultural use .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrithiobac-sodium involves the reaction of 2-chloro-5-(4,5-dihydro-4-methyl-4,6-dioxo-3-pyridazinyl)-3-thiophenecarboxylic acid with sodium hydroxide.", "Starting Materials": [ "2-chloro-5-(4,5-dihydro-4-methyl-4,6-dioxo-3-pyridazinyl)-3-thiophenecarboxylic acid", "Sodium hydroxide" ], "Reaction": [ "To a stirred solution of 2-chloro-5-(4,5-dihydro-4-methyl-4,6-dioxo-3-pyridazinyl)-3-thiophenecarboxylic acid in water, add sodium hydroxide slowly while maintaining the pH between 7-8.", "Heat the reaction mixture to 50-60°C and stir for 3-4 hours.", "Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "Filter the resulting solid and wash with water.", "Dry the product under vacuum at 50-60°C to obtain Pyrithiobac-sodium as a white solid." ] } | |

CAS-Nummer |

123343-16-8 |

Molekularformel |

C13H11ClN2NaO4S |

Molekulargewicht |

349.75 g/mol |

IUPAC-Name |

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |

InChI |

InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |

InChI-Schlüssel |

UALFPVHPUAEMKU-UHFFFAOYSA-N |

Isomerische SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

Kanonische SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |

melting_point |

248.0 °C |

| 123343-16-8 | |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Synonyme |

pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)